N-(5-chloro-2-methoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group, a piperidinylidene hydrazinyl moiety, and an oxoacetamide group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 5-chloro-2-methoxybenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst to form the hydrazone intermediate.
Acylation reaction: The hydrazone intermediate is then subjected to an acylation reaction with an appropriate acylating agent, such as acetic anhydride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation and alkylation reagents, such as bromine (Br₂) and alkyl halides, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for treating specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-2-methoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide shares structural similarities with other hydrazinyl and oxoacetamide compounds, such as:
- N-(4-chlorophenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide
- N-(3-methoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C15H19ClN4O3 |
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Molecular Weight |
338.79 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide |
InChI |
InChI=1S/C15H19ClN4O3/c1-20-7-5-11(6-8-20)18-19-15(22)14(21)17-12-9-10(16)3-4-13(12)23-2/h3-4,9H,5-8H2,1-2H3,(H,17,21)(H,19,22) |
InChI Key |
USDBWGXTEGEGCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)CC1 |
Origin of Product |
United States |
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